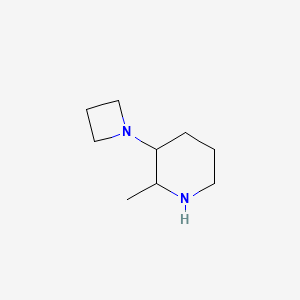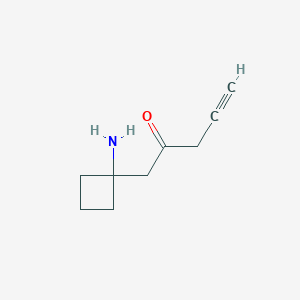
1-(1-Aminocyclobutyl)pent-4-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-(1-Aminocyclobutyl)pent-4-yn-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne group, using reagents like sodium azide or halogens.
Scientific Research Applications
1-(1-Aminocyclobutyl)pent-4-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)pent-4-yn-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
1-(1-Aminocyclobutyl)pent-4-yn-2-one can be compared with other similar compounds, such as:
1-(1-Aminocyclobutyl)pent-4-en-2-one: This compound has a similar structure but contains a double bond instead of an alkyne group.
1-(1-Aminocyclobutyl)pent-4-yn-1-one: This compound differs by the position of the carbonyl group.
The uniqueness of this compound lies in its combination of a cyclobutyl ring and an alkyne group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)pent-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(11)7-9(10)5-3-6-9/h1H,3-7,10H2 |
InChI Key |
AGZRYOLAFLUCKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)CC1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


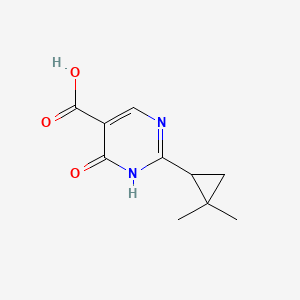
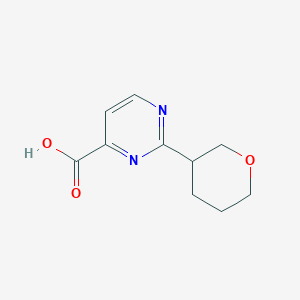

![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)
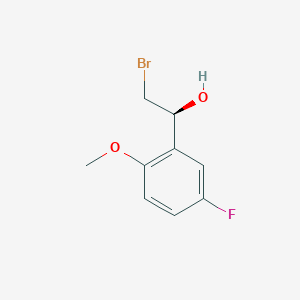

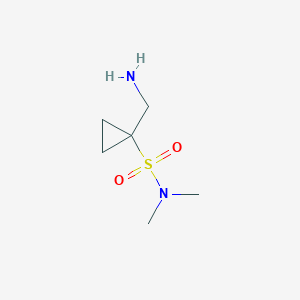


![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)
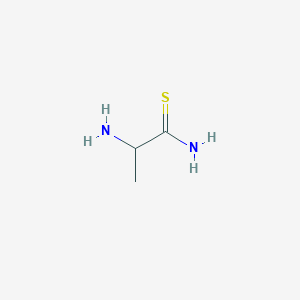

![Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167042.png)
